An In-Depth Technical Guide to the Structure and Application of 1-Butyl-1-methylpyrrolidinium Tetrafluoroborate
An In-Depth Technical Guide to the Structure and Application of 1-Butyl-1-methylpyrrolidinium Tetrafluoroborate
Section 1: Introduction to 1-Butyl-1-methylpyrrolidinium Tetrafluoroborate ([BMPy][BF₄])
1-Butyl-1-methylpyrrolidinium tetrafluoroborate, often abbreviated as [BMPy][BF₄] or PYR₁₄BF₄, is a prominent member of the ionic liquid (IL) class of materials. Ionic liquids are salts that exist in a liquid state below 100°C, and their unique combination of properties—such as negligible vapor pressure, high thermal stability, and wide electrochemical windows—has positioned them as critical components in advanced materials science and chemical synthesis.[1]
This guide provides a comprehensive technical overview of [BMPy][BF₄], from its fundamental molecular structure to its synthesis, characterization, and key applications. The content herein is curated for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile compound. We will explore the causality behind its utility as an electrolyte in energy storage devices and as a specialized solvent, providing field-proven insights and validated protocols.
Section 2: Molecular Structure and Physicochemical Properties
The defining characteristics of [BMPy][BF₄] arise from its ionic constitution, which consists of a bulky, asymmetric organic cation and a symmetric inorganic anion.
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The Cation: 1-Butyl-1-methylpyrrolidinium ([BMPy]⁺) : The cation features a five-membered pyrrolidinium ring, which is a saturated heterocyclic amine. The nitrogen atom is quaternized, bearing both a methyl group and a butyl group. This structure imparts several key features:
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Asymmetry : The presence of two different alkyl chains (methyl and butyl) on the nitrogen atom disrupts crystal lattice packing, contributing to the compound's relatively low melting point.
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Aliphatic Nature : The saturated alkyl groups provide electrochemical stability, as they lack the easily oxidizable or reducible π-systems found in aromatic cations like imidazolium.
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Steric Hindrance : The butyl group provides steric bulk, influencing the solvation properties and intermolecular interactions of the ionic liquid.
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The Anion: Tetrafluoroborate (BF₄⁻) : The tetrafluoroborate anion is a non-coordinating, inorganic anion with a tetrahedral geometry. Its fluorine atoms are strongly held by the central boron atom, rendering the anion chemically stable and relatively inert.[2] However, it is important to note that tetrafluoroborate-based ILs can be susceptible to hydrolysis in the presence of water, particularly at elevated temperatures, which can release hydrofluoric acid (HF).[3][4]
Chemical Structure Diagram
Caption: Two-step synthesis workflow for [BMPy][BF₄].
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative example and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Part A: Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide ([BMPy]Br) [5]1. Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methylpyrrolidine (0.2 mol) and acetonitrile (50 mL). 2. Reaction : Cool the flask in an ice-water bath. Add 1-bromobutane (0.2 mol) dropwise to the stirred solution. 3. Reflux : Remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain vigorous stirring overnight. 4. Isolation : After cooling, remove the acetonitrile under reduced pressure using a rotary evaporator to yield a solid or viscous oil. 5. Purification : Wash the crude product with diethyl ether (3 x 50 mL) to remove any unreacted starting materials. Dry the resulting white solid under high vacuum.
Part B: Synthesis of 1-Butyl-1-methylpyrrolidinium Tetrafluoroborate ([BMPy][BF₄]) [6]1. Setup : Dissolve the [BMPy]Br (0.1 mol) from Part A in acetone (100 mL) in an Erlenmeyer flask with a magnetic stir bar. 2. Anion Exchange : Add sodium tetrafluoroborate (NaBF₄) (0.1 mol) to the solution. Stir the resulting suspension at room temperature for 24 hours. 3. Filtration : A fine white precipitate of sodium bromide (NaBr) will form. Remove the precipitate by filtration through a pad of Celite or a fine fritted funnel. 4. Isolation : Transfer the clear filtrate to a round-bottom flask and remove the acetone under reduced pressure. 5. Final Drying : Dry the resulting white solid product under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove residual solvent and trace water. Confirm purity via spectroscopic methods.
Section 4: Spectroscopic Characterization
Confirmation of the structure and purity of synthesized [BMPy][BF₄] is essential. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary analytical tools for this purpose.
Expected Spectroscopic Signature
¹H NMR Spectroscopy : The proton NMR spectrum provides a distinct fingerprint for the [BMPy]⁺ cation. The expected chemical shifts (referenced in DMSO-d₆) are highly consistent with the structure. [5][7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.50 | Multiplet | 4H | -CH₂- groups adjacent to N⁺ in the ring |
| ~3.38 | Multiplet | 2H | N⁺-CH₂ -CH₂-CH₂-CH₃ (butyl chain) |
| ~3.02 | Singlet | 3H | N⁺-CH₃ |
| ~2.08 | Multiplet | 4H | -CH₂ -CH₂ - groups in the β-position of the ring |
| ~1.68 | Multiplet | 2H | N⁺-CH₂-CH₂ -CH₂-CH₃ (butyl chain) |
| ~1.31 | Multiplet | 2H | N⁺-CH₂-CH₂-CH₂ -CH₃ (butyl chain) |
| ~0.92 | Triplet | 3H | N⁺-CH₂-CH₂-CH₂-CH₃ (butyl chain) |
¹³C NMR Spectroscopy : The carbon spectrum complements the ¹H NMR data, confirming the carbon backbone of the cation. [7] FT-IR Spectroscopy : The infrared spectrum is particularly useful for confirming the presence of both the cation and the anion.
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C-H Stretching : Aliphatic C-H stretching vibrations from the pyrrolidinium ring and alkyl chains are expected in the 2800-3000 cm⁻¹ region. [8]* B-F Stretching : The most diagnostic peak is a very strong and typically broad absorption band associated with the asymmetric stretching of the B-F bonds in the BF₄⁻ anion. This peak is characteristically found in the 1030-1070 cm⁻¹ range. [2][9][10]Its high intensity is due to the large change in dipole moment during the vibration, a hallmark of many inorganic anions. [11]
Experimental Protocol: Spectroscopic Analysis
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Sample Preparation (NMR) : Dissolve a small amount (~5-10 mg) of the dried [BMPy][BF₄] product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard NMR tube.
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Data Acquisition (NMR) : Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use standard pulse programs.
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Sample Preparation (FT-IR) : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of sample placed directly on the crystal.
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Data Acquisition (FT-IR) : Record a background spectrum first. Then, acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Section 5: Key Applications in Research and Development
The unique physicochemical properties of [BMPy][BF₄] make it a highly valuable material in several advanced applications.
Electrolyte for Electrochemical Double-Layer Capacitors (EDLCs)
EDLCs, or supercapacitors, are high-power energy storage devices. The performance of an EDLC is critically dependent on the properties of its electrolyte. [BMPy][BF₄] is an excellent candidate for this application for several reasons:
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Wide Electrochemical Window : The saturated aliphatic structure of the [BMPy]⁺ cation is resistant to both oxidation and reduction, allowing for a wide potential window. This enables the EDLC to operate at higher voltages, significantly increasing its energy density (since E ∝ V²).
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High Ionic Conductivity : Although a solid at room temperature, it can be used in combination with solvents like propylene carbonate or acetonitrile to form highly conductive liquid electrolytes. [12][7]* Thermal Stability : Its high decomposition temperature ensures safe operation of the device over a broad range of temperatures compared to conventional organic electrolytes.
Specialty Solvent in Chemical Synthesis
As an ionic liquid, [BMPy][BF₄] can serve as a non-volatile, recyclable "green" solvent. Its polarity and ionic nature can stabilize charged intermediates and transition states, accelerating reaction rates and influencing product selectivity. It has been successfully used as an ionic solvent for N-alkylation reactions. [13][7]
Corrosion Inhibition
Research has shown that [BMPy][BF₄] can act as an effective corrosion inhibitor, particularly for copper in acidic environments. [1][13]The mechanism involves the adsorption of the [BMPy]⁺ cations onto the metal surface, forming a protective film that physically blocks the corrosive agents from reaching the metal.
Section 6: Safety and Handling
Despite the classification of many ionic liquids as "green" solvents due to their low volatility, they are still chemical compounds that require careful handling.
Hazard Identification : [BMPy][BF₄] is classified as an irritant. [14][15]* H315 : Causes skin irritation. [13][5]* H319 : Causes serious eye irritation. [13][5]* H335 : May cause respiratory irritation. [13][5] Handling Precautions :
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Personal Protective Equipment (PPE) : Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [13][15]When handling the powder outside of a contained system, a dust mask or respirator is recommended.
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Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.
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Storage : Store in a tightly sealed container in a cool, dry place away from moisture. The tetrafluoroborate anion is sensitive to water, which can cause decomposition. [3][9] Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [15]
Section 7: References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44717198, 1-Butyl-1-methylpyrrolidinium tetrafluoroborate. Available at: [Link]
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Pandian, K. et al. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents. Journal of Chemical & Engineering Data, 62(1), 233-244. Available at: [Link]
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RoCo Global. 1-Butyl-1-methylpyrrolidinium tetrafluoroborate, 99%. Available at: [Link]
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ResearchGate. Structures of the ionic liquid ions. 1-butyl-1-methylpyrrolidinium.... Available at: [Link]
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Martinelli, A. et al. (2013). Supplementary information: NMR analysis of the ionic liquids. The Royal Society of Chemistry. Available at: [Link]
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U.S. Food and Drug Administration. Global Substance Registration System: 1-BUTYL-1-METHYLPYRROLIDINIUM TETRAFLUOROBORATE. Available at: [Link]
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ResearchGate. FT‐IR spectra for LiBF4 with different number of crystallized water.... Available at: [Link]
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U.S. Food and Drug Administration. Global Substance Registration System: 1-BUTYL-1-METHYLPYRROLIDINIUM TETRAFLUOROBORATE. Available at: [Link]
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Freire, M. G. et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749. Available at: [Link]
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ResearchGate. Reaction scheme for the synthesis of 1-butyl-1-methylpyrrolidinium.... Available at: [Link]
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de Oliveira, A. L. M. et al. (2021). Synthesis and characterization of the ionic liquid 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazol tetrafluoroborate. Research, Society and Development, 10(10). Available at: [Link]
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ResearchGate. Vibrational spectra of L-arginine tetrafluoroborate and L-arginine perchlorate. Available at: [Link]
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Coldham, I. Alkylations of N-allyl-2-lithiopyrrolidines. Imperial College London. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. N-alkylation at sp³ Carbon Reagent Guide. Available at: [Link]
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Freire, M. G. et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744-3749. Available at: [Link]
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Smith, B. C. (2016). Inorganics II: The Spectra. Spectroscopy Online. Available at: [Link]
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Overman, L. E. et al. (1995). Metalation-Alkylation of N-Activated Pyrrolidines. Journal of the American Chemical Society, 117(22), 5958-5966. Available at: [Link]
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Google Patents. WO2013107822A1 - Use of improved n-alkyl pyrrolidone solvents. Available at:
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Wikipedia. N-Methyl-2-pyrrolidone. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]
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